![molecular formula C15H19N3O5S B601502 羧甲基格列吡嗪 CAS No. 38173-52-3](/img/structure/B601502.png)
羧甲基格列吡嗪
描述
Carboxy Gliclazide is a chemical derivative of Gliclazide, a well-known sulfonylurea used in the treatment of type 2 diabetes mellitus. The unique feature of Carboxy Gliclazide is the addition of a carboxyl group, which alters its chemical properties and research applications . This compound is primarily used in biochemical and pharmacological analyses to study its interactions with various enzymes and receptors at the molecular level .
科学研究应用
Scientific Research Applications
Carboxy Gliclazide serves multiple roles in scientific research:
- Pharmacokinetic Studies : Its deuterium labeling allows for precise tracking of metabolic pathways and pharmacokinetics in biological systems. This is crucial for understanding drug metabolism and optimizing therapeutic efficacy.
- Biochemical Pathway Analysis : It aids in studying the mechanisms of action of gliclazide, particularly its effects on insulin secretion and blood glucose regulation .
- Drug Development : Carboxy Gliclazide is utilized in the development of new formulations and therapeutic strategies aimed at enhancing the efficacy of diabetes treatments .
- Analytical Chemistry : The compound is employed in developing analytical methods for quantifying gliclazide and its metabolites in various biological matrices, which is essential for pharmacological studies.
Carboxy Gliclazide exhibits several biological activities that contribute to its therapeutic profile:
- Insulin Secretion : Similar to gliclazide, it stimulates insulin release from pancreatic beta cells by binding to the sulfonylurea receptor 1 (SUR1), leading to increased intracellular calcium levels .
- Regulation of Blood Glucose : It effectively lowers fasting plasma glucose and glycosylated hemoglobin (HbA1c) levels, making it a valuable agent in diabetes management .
- Pleiotropic Effects : Beyond glucose control, Carboxy Gliclazide displays anti-inflammatory properties and protective cellular effects, potentially benefiting diabetic complications .
Pharmacokinetics
The pharmacokinetic profile of Carboxy Gliclazide is characterized by:
- Metabolism : The compound undergoes extensive hepatic metabolism, producing multiple metabolites. Its deuterium labeling enhances the accuracy of tracking these metabolic pathways compared to non-deuterated compounds .
- Elimination : Primarily eliminated through liver pathways rather than renal clearance, which has implications for dosing and therapeutic monitoring .
Table 1: Pharmacokinetic Characteristics of Carboxy Gliclazide
Property | Description |
---|---|
Metabolism | Extensive hepatic metabolism |
Elimination Route | Hepatic pathways |
Deuterium Labeling | Enhances tracking accuracy in metabolic studies |
Half-life | Varies based on individual metabolic rates |
Case Studies
Several case studies have highlighted the applications of Carboxy Gliclazide in clinical settings:
- Pharmacokinetic Studies : Research demonstrated significant differences in absorption rates and half-lives when comparing Carboxy Gliclazide with its non-deuterated counterpart. This emphasizes its utility in developing more effective therapeutic strategies for diabetes management .
- Impact on Gut Microbiota : A study explored how gliclazide metabolites produced by gut microbiota could influence drug metabolism and efficacy. This highlights the importance of considering microbiota interactions when evaluating drug responses .
作用机制
- Closure of these channels leads to a decrease in potassium efflux, resulting in depolarization of the β cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
准备方法
Synthetic Routes and Reaction Conditions: Carboxy Gliclazide can be synthesized through a series of chemical reactions involving Gliclazide as the starting materialThis can be achieved through various organic reactions, such as carboxylation or oxidation processes, under controlled conditions .
Industrial Production Methods: In industrial settings, the production of Carboxy Gliclazide involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product in a stable form suitable for research and pharmaceutical applications .
化学反应分析
Types of Reactions: Carboxy Gliclazide undergoes several types of chemical reactions, including:
Oxidation: The carboxyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The carboxyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
相似化合物的比较
- Glimepiride
- Glyburide
- Glipizide
- Tolbutamide
生物活性
Carboxy gliclazide is a derivative of gliclazide, a sulfonylurea drug primarily used in the management of type 2 diabetes mellitus. This article explores the biological activity of carboxy gliclazide, focusing on its pharmacodynamics, bioavailability, formulation advancements, and comparative studies. The data presented here is derived from various research studies, clinical trials, and case analyses.
Overview of Gliclazide
Gliclazide functions as an antidiabetic agent by stimulating insulin secretion from pancreatic beta-cells. It also enhances insulin sensitivity and decreases hepatic glucose production. The pharmacokinetics of gliclazide indicate extensive absorption from the gastrointestinal tract, with peak plasma concentrations typically reached within 4 to 6 hours post-administration and a half-life of approximately 10.4 hours .
The primary mechanism by which carboxy gliclazide exerts its effects involves:
- Insulin Secretion : Enhances the release of endogenous insulin from functioning beta cells.
- Beta-Cell Function : Improves the sensitivity of beta cells to glucose.
- Inhibition of Hepatic Glucose Output : Reduces glucose production in the liver.
This mechanism is crucial for patients with residual beta-cell function, as sulfonylureas are ineffective in completely pancreatectomized patients .
Bioavailability Studies
Recent studies have focused on improving the bioavailability of gliclazide through various formulations. For instance, a study on gliclazide-loaded cubosomal nanoparticles demonstrated a significant increase in bioavailability compared to traditional formulations. Key findings included:
Bioavailability Parameters | Gliclazide Aqueous Suspension | Gliclazide-Loaded Cubosomal Dispersion |
---|---|---|
(ng/mL) | 67.10 ± 11.73 | 153.50 ± 19.35 * |
(h) | 4.00 | 2.00 * |
AUC (ng.h/mL) | 754.51 ± 67.83 | 1513.99 ± 196.39 * |
Relative Bioavailability | - | 200.5% ± 10.55 |
This study highlights how advanced formulations can enhance drug delivery and efficacy.
Formulation Developments
Innovative formulations of carboxy gliclazide have been explored to optimize its release profile and therapeutic effects:
- Gliclazide-Cholic Acid Formulation : This formulation demonstrated improved release kinetics at physiological pH levels, suggesting potential for colon-targeted delivery systems .
- Mucoadhesive Microcapsules : Research has shown that gliclazide-loaded alginate-methyl cellulose microcapsules can enhance drug stability and prolong its hypoglycemic effect .
Case Studies and Clinical Findings
Several clinical studies have assessed the efficacy and safety of carboxy gliclazide in diverse populations:
- A study involving diabetic rats indicated that doses between 1 mg/kg to 4 mg/kg resulted in significant reductions in blood glucose levels over time, demonstrating a dose-dependent response .
- Another clinical trial noted that co-administration with antiretroviral drugs affected the pharmacodynamics of gliclazide, highlighting the importance of monitoring drug interactions in diabetic patients undergoing treatment for other conditions .
Adverse Effects and Considerations
While carboxy gliclazide is generally well-tolerated, potential adverse effects include:
- Hypoglycemia
- Gastrointestinal disturbances
- Skin reactions (e.g., rash)
Monitoring for these effects is critical, especially in patients with comorbid conditions or those taking multiple medications .
属性
IUPAC Name |
4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylcarbamoylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNDPTBTZSQWJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706585 | |
Record name | 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38173-52-3 | |
Record name | 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。